molecular formula C24H26N2O2 B4079996 5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B4079996
M. Wt: 374.5 g/mol
InChI Key: VBYWHEGXEKCWIQ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features a methoxyphenyl group, an indole moiety, and a cyclohexenone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl precursor.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Cyclohexenone Formation: The cyclohexenone core can be formed through aldol condensation or other cyclization reactions.

    Coupling Reactions: The final step involves coupling the methoxyphenyl and indole intermediates with the cyclohexenone core under specific conditions, often using catalysts and solvents.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.

    Reduction: Reduction reactions can occur at the cyclohexenone core, converting it to a cyclohexanol derivative.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include alcohols or reduced cyclohexane derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological targets through hydrogen bonding and π-π interactions, while the methoxyphenyl group may enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
  • 5-(4-chlorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Uniqueness

The presence of the methoxy group in 5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one may confer unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-16-22(23-5-3-4-6-24(23)26-16)11-12-25-19-13-18(14-20(27)15-19)17-7-9-21(28-2)10-8-17/h3-10,15,18,25-26H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYWHEGXEKCWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC3=CC(=O)CC(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
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5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
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5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
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5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
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5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
Reactant of Route 6
5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

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